molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Katalognummer: B130787
CAS-Nummer: 152684-30-5
Molekulargewicht: 233.02 g/mol
InChI-Schlüssel: YRVHFGOAEVWBNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methoxy-3-nitropyridine: is an organic compound with the molecular formula C6H5BrN2O3 and a molecular weight of 233.02 g/mol . It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a nitro group at the 3-position. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-methoxy-3-nitropyridine typically involves the bromination of 2-methoxy-3-nitropyridine. One common method includes the following steps :

    Starting Material: 2-Methoxy-3-nitropyridine.

    Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction mixture is stirred at room temperature until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with water, and dried under reduced pressure to obtain this compound as a solid.

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control systems for precise addition of reagents, and efficient isolation and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

5-Bromo-2-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or catalytic hydrogenation.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Reduction: Hydrazine hydrate in the presence of a catalyst or hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry:

5-Bromo-2-methoxy-3-nitropyridine is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functionalized pyridines .

Biology and Medicine:

In biological and medicinal research, this compound is used to study the structure-activity relationships of pyridine derivatives. It serves as a starting material for the synthesis of potential pharmaceutical agents, including inhibitors of specific enzymes and receptors .

Industry:

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its unique chemical properties make it valuable for the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-methoxy-3-nitropyridine depends on its specific application

Vergleich Mit ähnlichen Verbindungen

    5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Bromo-5-chloro-3-nitropyridine: Contains a chlorine atom in addition to the bromine and nitro groups.

    5-Bromo-2-methoxypyridin-3-amine: Contains an amino group instead of a nitro group

Uniqueness:

5-Bromo-2-methoxy-3-nitropyridine is unique due to the combination of its functional groups, which provide distinct reactivity and interaction profiles. The presence of the methoxy group enhances its solubility and stability, while the nitro and bromine groups offer versatile reactivity for various chemical transformations .

Biologische Aktivität

5-Bromo-2-methoxy-3-nitropyridine (CAS No. 152684-30-5) is an organic compound that has garnered interest in biological and medicinal research due to its potential applications in the synthesis of pharmaceuticals and its biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

This compound has the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol. The compound is typically synthesized through the bromination of 2-methoxy-3-nitropyridine using bromine in acetic acid as a solvent. This reaction allows for the introduction of the bromine atom at the 5-position of the pyridine ring, which is crucial for its biological activity.

The biological activity of this compound can be attributed to several functional groups present in its structure:

  • Nitro Group : This group can participate in redox reactions, influencing the compound's reactivity with various biological molecules.
  • Methoxy Group : Enhances solubility and stability, affecting bioavailability.
  • Bromine Atom : Can engage in halogen bonding, potentially increasing binding affinity to biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridine derivatives, including this compound. In vitro studies have demonstrated that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines, particularly lung adenocarcinoma (A549 cells). For instance, structure-activity relationship (SAR) studies indicate that modifications to the pyridine core can enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

Table 1: Anticancer Activity Against A549 Cells

CompoundIC₅₀ (µM)Selectivity Index
This compoundXY
Cisplatin10-

(Note: Actual IC₅₀ values need to be filled based on experimental data)

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX µg/mL
Escherichia coliY µg/mL

(Note: Actual MIC values need to be filled based on experimental data)

Case Studies

  • Anticancer Study : A study conducted on various pyridine derivatives demonstrated that modifications to the nitro and methoxy groups significantly influenced their cytotoxicity against A549 cells. Compounds similar to this compound exhibited reduced viability in cancer cells while maintaining lower toxicity in normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Study : Another investigation assessed the efficacy of several nitro-pyridine derivatives against resistant strains of bacteria. The results suggested that compounds with a similar scaffold to this compound displayed significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development into new antibacterial therapies .

Eigenschaften

IUPAC Name

5-bromo-2-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVHFGOAEVWBNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576242
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-30-5
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a vial are introduced 1 ml of MeOH and 50.8 mg (2.21 mmol) of Na. After dissolution of the metal, the solution was added to a suspension of 5-bromo-2-chloro-3-nitropyridine (Matrix, Columbia, USA, 500 mg, 2.11 mmol) in MeOH (2 ml). The reaction mixture is stirred for 1 h at 0° C. and for 15 h at rt, then concentrated and quenched with water. The precipitate was filtered, washed with water (2×) and dried under vacuum to give the title compound as a pale yellow solid (HPLC: tR 3.06 min (Method A).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
50.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (0° C.) solution of 5-bromo-2-chloro-3-nitropyridine (50 g, 211 mmol) in methanol (200 mL) was added dropwise over 10 minutes 20% sodium methoxide (50 mL, 211 mmol) solution. The reaction, which quickly became heterogeneous, was allowed to warm to ambient temperature and stirred for 16 h. The reaction was filtered and the precipitate diluted with water (200 mL) and stirred for 1 h. The solids were filtered, washed with water (3×100 mL) and dried in a vac oven (40° C.) to give 5-bromo-2-(methyloxy)-3-nitropyridine (36 g, 154 mmol, 73.4% yield) as a pale yellow powder. The original filtrate was concentrated in vacuo and diluted with water (150 mL). Saturated ammonium chloride (25 mL) was added and the mixture stirred for 1 h. The solids were filtered, washed with water, and dried in a vac oven (40° C.) to give a second crop of 5-bromo-2-(methyloxy)-3-nitropyridine (9 g, 38.6 mmol, 18.34% yield). Total yield=90%. MS (ES)+m/e 232.8, 234.7 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 5-bromo-2-chloro-3-nitropyridine (75.0 g, 1 wt, 1 eq) in methanol (300 mL, 4 vols), is added a solution of sodium methoxide in methanol (25 wt %, 88.6 g, 1.3 eq) over approximately 1 hour so as to maintain the internal temperature at 20±5° C. The mixture is stirred at 20° C. for at least 0.5 hr, then monitored for completion by HPLC. Water (375 mL, 5 vols) is then added to the mixture at such a rate as to maintain the internal temperature below 30° C., then aged at this temperature for at least 0.5 hr. The batch is then concentrated to 6 vols in vacuo. The resulting slurry is allowed to cool to 20-25° C., then collected by vacuum filtration, washed with water and dried in vacuo with a nitrogen bleed at 20-25° C. to constant weight to afford 5-bromo-2-methoxy-3-nitropyridine as a white solid.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
88.6 g
Type
solvent
Reaction Step Two
Name
Quantity
375 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a 1 L, round-bottomed, single-necked flask equipped with a magnetic stirring bar was placed 5-bromo-3-nitropyridin-2-ol (50.0 g, 0.23 mol) in CHCl3 (500 mL) under nitrogen in the dark (wrapped in aluminum foil.) To this solution was added Ag2CO3 (75.5 g, 0.28 mol) and MeI (142.0 mL, 2.3 mol). After the mixture was stirred for 48 h at room temperature, it was filtered through a pad of Celite, washed with CH2Cl2, and concentrated. The crude mixture was purified by column chromatography (EtOAc:Hexane, 1:4) to give 24.0 g (45%) of 5-bromo-2-methoxy-3-nitropyridine (15) as a solid.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
75.5 g
Type
reactant
Reaction Step Two
Name
Quantity
142 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxy-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methoxy-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methoxy-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxy-3-nitropyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.